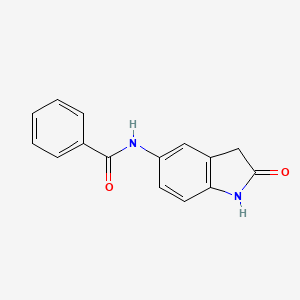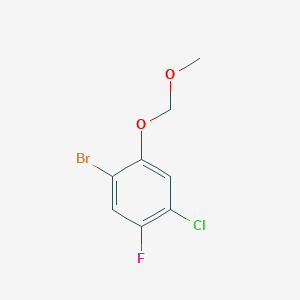
4-(3,4-Difluorophenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Difluorophenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound is characterized by the presence of a 1,3-oxazolidin-2-one ring substituted with a 3,4-difluorophenyl group at the 4-position Oxazolidinones are known for their significant biological activities, particularly as antibacterial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-(3,4-difluorophenyl)glycidylcarbamate under basic conditions. The reaction typically proceeds as follows:
Starting Material: N-(3,4-difluorophenyl)glycidylcarbamate.
Reagent: Sodium hydride (NaH).
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the formation of the oxazolidinone ring is complete.
Another method involves the use of hypervalent iodine compounds for the intramolecular cyclization of N-allylcarbamates. The process takes place in a hexafluoroisopropanol (HFIP) medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Bulk Manufacturing: Utilizing continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Difluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
4-(3,4-Difluorophenyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in stereoselective transformations.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored as a lead compound for the development of new antibacterial drugs.
Industry: Utilized in the synthesis of various biologically active compounds.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Difluorophenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound binds to the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds and thus halting bacterial growth . This unique mechanism makes it effective against a wide range of bacterial strains, including those resistant to other antibiotics.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity and reduced resistance potential.
Contezolid: An oxazolidinone in clinical trials for its antibacterial properties.
Uniqueness
4-(3,4-Difluorophenyl)oxazolidin-2-one is unique due to the presence of fluorine atoms in the phenyl ring, which enhances its chemical stability and biological activity compared to other oxazolidinones. This modification can lead to improved pharmacokinetic properties and reduced resistance development.
Propiedades
Número CAS |
225641-91-8 |
|---|---|
Fórmula molecular |
C9H7F2NO2 |
Peso molecular |
199.15 g/mol |
Nombre IUPAC |
4-(3,4-difluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7F2NO2/c10-6-2-1-5(3-7(6)11)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
Clave InChI |
AIWCAYRHYGGWKF-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=O)O1)C2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester](/img/structure/B8743184.png)






![[1,1'-Biphenyl]-2-carboxylic acid, 4'-(hydroxymethyl)-, methyl ester](/img/structure/B8743221.png)


![tert-butyl N-(6-fluoro-5-formyl-2-pyridyl)-N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B8743242.png)


